3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound characterized by a benzoxazole ring that is substituted with a bromopropyl group. This compound is part of a broader class of benzoxazoles, which are known for their diverse chemical properties and biological activities. The compound's unique structure allows it to serve as an intermediate in organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of substituted benzoxazoles with alkyl halides. It has been noted for its applications in organic synthesis and material science, particularly as an intermediate in the production of more complex organic molecules.
3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is classified under heterocyclic compounds due to the presence of a nitrogen atom in its ring structure. It falls within the category of benzoxazoles, which are known for their biological activities and utility in medicinal chemistry.
The synthesis of 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves a nucleophilic substitution reaction. The common method includes reacting 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one with 3-bromopropyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction facilitates the substitution of the bromine atom with the bromopropyl group.
The molecular structure of 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one features:
The molecular formula is CHBrNO with a molecular weight of approximately 270.13 g/mol. The compound exhibits a complex three-dimensional conformation due to the presence of both aliphatic and aromatic components.
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one varies depending on its application. In medicinal chemistry contexts:
The compound is typically a solid at room temperature with moderate solubility in polar solvents. Specific melting points and boiling points would depend on purity and specific structural variations.
The compound exhibits characteristics typical of benzoxazole derivatives:
3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one finds applications in various fields:
Benzoxazolone derivatives represent a privileged scaffold in modern medicinal chemistry due to their structural versatility and broad pharmacological profile. The 2,3-dihydro-1,3-benzoxazol-2-one core features a fused bicyclic system combining a benzene ring with a five-membered oxazolone ring, creating a planar, electron-rich heterocycle capable of diverse non-covalent interactions with biological targets [3] [7]. This scaffold demonstrates remarkable metabolic stability and bioavailability, attributed to the balanced lipophilicity-hydrophilicity ratio imparted by the carbonyl group and aromatic system. The nitrogen atom at position 3 serves as a key modification point, enabling the introduction of alkyl, aryl, or functionalized chains that dramatically influence target selectivity and potency [3]. Specific derivatives like 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one exemplify strategic structural optimization through halogen and functional group incorporation to enhance bioactivity.
The benzoxazolone nucleus serves as a bioisostere for phenolic and catecholic moieties, enabling it to mimic endogenous substrates in enzyme systems while offering superior pharmacokinetic properties [3]. This characteristic underpins its utility across diverse therapeutic areas:
Cholinesterase Inhibition: Methylbenzoxazolone derivatives with tertiary amine-terminated side chains exhibit nanomolar acetylcholinesterase (AChE) inhibition (e.g., compound 14b, IC₅₀ = 0.34 μM). The planar benzoxazolone ring establishes π-π stacking with Trp86 in the catalytic anionic site (CAS), while the carbonyl oxygen forms hydrogen bonds with peripheral anionic site (PAS) residues [3]. Molecular docking confirms that optimal linker length (n=3-4 carbons) positions the cationic amine for salt bridge formation with Glu202, a critical interaction for dual-site AChE inhibition [3].
Apoptotic Induction in Oncology: Mannich base derivatives functionalized at N3 with piperazine show dose-dependent caspase-3 activation (up to 4-fold increase) and cytochrome c release in MCF-7 breast cancer cells. The unsubstituted C5 position enhances DNA fragmentation (TUNEL assay) by facilitating minor groove binding, while halogenation at C5 (e.g., chlorine) shifts activity toward FasL-mediated extrinsic apoptosis pathways [7].
Multi-Target Ligands for Neurodegeneration: Propanamide-linked benzoxazolones demonstrate concurrent AChE inhibition (IC₅₀: 0.34–8.21 μM), antioxidant activity (1.5–3.2 mmol Trolox equiv/g), and β-amyloid anti-aggregation (>60% at 10 μM). The scaffold’s ability to chelate metals (Cu²⁺, Fe²⁺) mitigates oxidative stress in neuronal models, while the bromoalkyl linker enables blood-brain barrier penetration [3].
Table 1: Biological Activities of Key Benzoxazolone Derivatives
Compound | Structural Features | Biological Activity | Potency/Effect |
---|---|---|---|
14b | 3-Methylbenzothiazolone + ketone linker | AChE inhibition | IC₅₀ = 0.34 μM |
11c | Benzothiazolone + pentanamide | BChE inhibition | IC₅₀ = 2.98 μM |
Mannich base 1 | N-piperazine + C5-Cl | Caspase-3 activation (MCF-7) | 3.8-fold increase vs. control |
Mannich base 2 | N-piperazine (unsubstituted C5) | Cytochrome c release (MCF-7) | 89% cells positive (vs. 9% control) |
Functionalization of the benzoxazolone core with bromoalkyl and nitro groups profoundly influences electronic properties, reactivity, and target engagement:
Table 2: Structure-Activity Relationships of Benzoxazolone Substituents
Substituent | Electronic Effect | Biological Consequence | Synthetic Application |
---|---|---|---|
3-Bromopropyl (C3) | σ₁ = 0.44 (moderate σ-donor) | Enhanced membrane permeability; covalent modification | Nucleophilic displacement with amines/thiols |
5-Nitro (C5) | σₘ = 0.71 (strong π-acceptor) | Increased oxidative stress; improved enzyme affinity | Electrophilic aromatic nitration (HNO₃/H₂SO₄) |
6-Nitro (C6) | Ortho to carbonyl; enhanced resonance | Potentiated cholinesterase inhibition (IC₅₀ ↓ 10x) | Regioselective nitration at C6 |
Synthetic Methodologies:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9